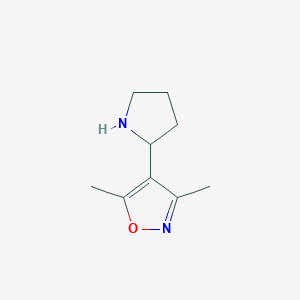

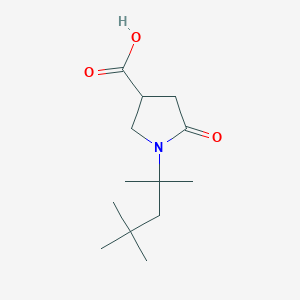

3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole (DPI) is an organic compound that has been studied for its potential uses in a variety of scientific applications. It is an isoxazole derivative, a class of compounds that have been used in the development of medicines and pharmaceuticals. DPI has been studied for its potential use in the synthesis of drugs and other compounds, as well as its ability to act as a catalyst and its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Structural Studies

Polysubstituted Pyrrolidines Linked to 1,2,3-Triazoles

Novel pyrrolidines linked to 1,2,3-triazole derivatives, including dimethyl variants, were synthesized. These compounds demonstrated significant anti-proliferative activities against human prostate cancer cells (Ince et al., 2020).

Capture of an Elusive Nitrile Ylide in Isoxazole-Oxazole Photoisomerization

The photochemistry of 3,5-dimethylisoxazole was studied, leading to the capture and characterization of an elusive nitrile ylide intermediate (Nunes, Reva, & Fausto, 2013).

Pharmaceutical Applications

Nonpeptidic αvβ6 Integrin Inhibitor for Idiopathic Pulmonary Fibrosis

A series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including a compound with a 3,5-dimethyl-1H-pyrazol-1-yl group, was synthesized for potential therapeutic application in idiopathic pulmonary fibrosis (Procopiou et al., 2018).

Progesterone Receptor Modulators

Research into the 3,3-dialkyl-5-aryloxindole series of progesterone receptor modulators indicated that compounds with small groups like dimethyl afford potent PR antagonists, with potential applications in female healthcare (Fensome et al., 2008).

Antioxidant and Antimicrobial Properties

New Heterocyclic Compounds as Antioxidants

Novel compounds containing pyrazole, thiazole, and pyridine moieties, based on 3,5-dimethyl-1H-pyrazole, demonstrated significant antioxidant potential (Kaddouri et al., 2020).

Anticonvulsant and Antinociceptive Activity

New hybrid molecules, including derivatives of 3-methyl- or 3,3-dimethyl-pyrrolidine-2,5-diones, showed promising anticonvulsant and antinociceptive activities (Kamiński et al., 2016).

Chemical Reactions and Properties

Isoxazole as β-Diketone Synthons

3,5-Dimethylisoxazole was used in regiospecific metalation and alkylation reactions, showcasing its utility in synthesizing disubstituted isoxazoles and corresponding β-diketones (Brunelle, 1981).

Alkylation of 3,5-Dimethylisoxazole

This study explored the alkylation of 3,5-dimethylisoxazole, yielding isoxazoles with secondary and tertiary alkyl groups, and examined their hydrogenolysis and hydrolysis (Kashima, Tobe, Sugiyama, & Yamamoto, 1973).

properties

IUPAC Name |

3,5-dimethyl-4-pyrrolidin-2-yl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6-9(7(2)12-11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZSVKOWPTPRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649344 |

Source

|

| Record name | 3,5-Dimethyl-4-(pyrrolidin-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole | |

CAS RN |

1018128-26-1 |

Source

|

| Record name | 3,5-Dimethyl-4-(pyrrolidin-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)

![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)

![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)

![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)

![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)

![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)